molecular formula C12H17N B591041 2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine CAS No. 137013-13-9

2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine

Cat. No.: B591041
CAS No.: 137013-13-9
M. Wt: 175.275
InChI Key: UIJGNYLYVNOHGM-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine is an organic compound with the molecular formula C12H17N It is a derivative of pyridine, characterized by the presence of a butenyl group at the second position and an isopropyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine typically involves the reaction of 2-buten-2-yl halides with 5-isopropylpyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Butenylpyridine: Lacks the isopropyl group at the fifth position.

    5-Isopropylpyridine: Lacks the butenyl group at the second position.

    2-[(2E)-2-Buten-2-yl]-pyridine: Lacks the isopropyl group at the fifth position.

Uniqueness

2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine is unique due to the presence of both the butenyl and isopropyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for unique interactions and reactivity compared to similar compounds.

Properties

CAS No.

137013-13-9

Molecular Formula

C12H17N

Molecular Weight

175.275

IUPAC Name

2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine

InChI

InChI=1S/C12H17N/c1-5-10(4)12-7-6-11(8-13-12)9(2)3/h5-9H,1-4H3/b10-5+

InChI Key

UIJGNYLYVNOHGM-BJMVGYQFSA-N

SMILES

CC=C(C)C1=NC=C(C=C1)C(C)C

Synonyms

Pyridine, 5-(1-methylethyl)-2-(1-methyl-1-propenyl)- (9CI)

Origin of Product

United States

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